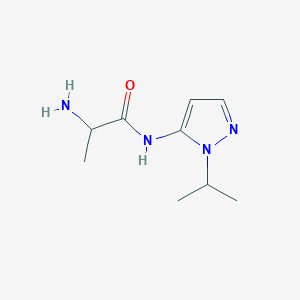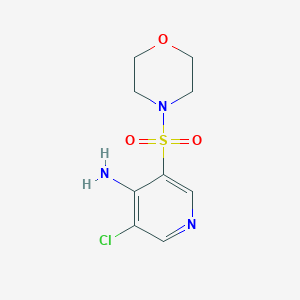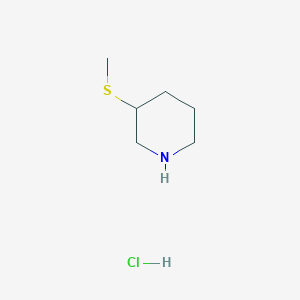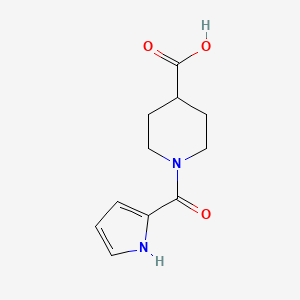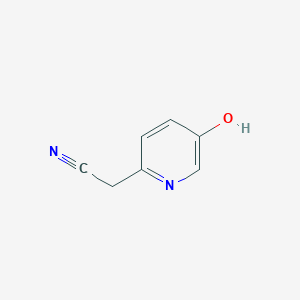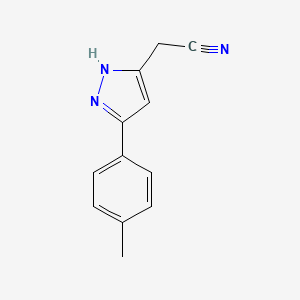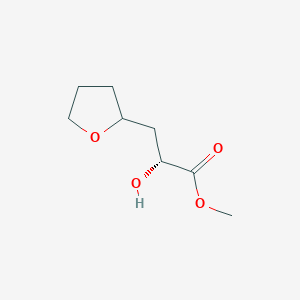
1-(3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)ethanamine is a chemical compound known for its unique structure and properties It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,2,4-triazole ring, and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)ethanamine typically involves multiple steps. One common method includes the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine with a suitable nitrile compound under acidic conditions.
Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with the phenyl ring: The trifluoromethylated triazole is then coupled with a phenyl ring using palladium-catalyzed cross-coupling reactions.
Attachment of the ethanamine group: Finally, the ethanamine group is introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings with unique properties.
Agrochemicals: It is investigated for its potential as a pesticide or herbicide due to its bioactive properties.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The triazole ring can interact with various enzymes and receptors, modulating their activity. The ethanamine group may further contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Trifluoromethyl)phenyl)ethanamine: Similar structure but lacks the triazole ring.
1-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazole: Similar structure but lacks the ethanamine group.
1-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)methanol: Similar structure but has a methanol group instead of ethanamine.
Uniqueness
1-(3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)ethanamine is unique due to the combination of the trifluoromethyl group, triazole ring, and ethanamine group. This combination imparts distinct physicochemical properties, making it valuable for various applications in medicinal chemistry, materials science, and agrochemicals.
Properties
Molecular Formula |
C11H11F3N4 |
|---|---|
Molecular Weight |
256.23 g/mol |
IUPAC Name |
1-[3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine |
InChI |
InChI=1S/C11H11F3N4/c1-6(15)9-16-10(18-17-9)7-3-2-4-8(5-7)11(12,13)14/h2-6H,15H2,1H3,(H,16,17,18) |
InChI Key |
UJJQZDFRSDIZNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NN1)C2=CC(=CC=C2)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


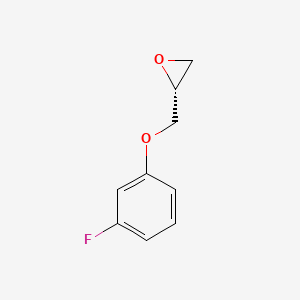

![3-(Piperidin-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813158.png)
![7-(Difluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B11813160.png)
![2-Bromo-7-(difluoromethoxy)benzo[d]thiazole](/img/structure/B11813172.png)

